1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
Description
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid (molecular formula: C₁₀H₁₂ClNO₄S₂; molecular weight: 309.78 g/mol) is a piperidine-2-carboxylic acid derivative substituted at the 1-position with a 5-chloro-2-thienylsulfonyl group . The thienyl ring, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to phenyl-based analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQCHGTXGSQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid typically involves the following steps:
Formation of the 5-chloro-2-thienyl sulfonyl chloride: This is achieved by reacting 5-chloro-2-thiophenol with chlorosulfonic acid under controlled conditions.
Coupling with piperidine-2-carboxylic acid: The sulfonyl chloride intermediate is then reacted with piperidine-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid has been studied for its antimicrobial and anti-inflammatory properties. Research indicates that it may serve as a candidate for pharmaceutical development targeting specific molecular pathways involved in various diseases. Its potential applications include:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial and fungal strains, suggesting its utility as an antimicrobial agent.
- Anti-inflammatory Properties : Studies have indicated that it may reduce inflammation, making it a candidate for treating inflammatory diseases .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies focus on:
- Biological Pathways : Research continues to explore how this compound interacts with cellular pathways and other compounds in biological systems.
- Structure-Activity Relationship (SAR) : Investigations into SAR help in optimizing the compound's efficacy by modifying structural components to enhance biological activity .
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
Thienyl vs. Phenyl Sulfonyl Derivatives
- 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid : The 5-chlorothienyl group introduces a smaller, sulfur-containing aromatic system compared to phenyl derivatives. Thiophene’s lower aromaticity may enhance solubility and alter binding interactions in biological systems .
- However, the larger phenyl group may reduce membrane permeability compared to thienyl analogs .
- 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid : The ortho-chloro substituent on the phenyl ring introduces steric hindrance, which could disrupt planar conformations critical for target binding. This contrasts with the meta-chloro positioning on the thienyl analog .
Halogen Substitution on Thienyl Rings
- 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-2-carboxylic acid: Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs.
Core Structural Modifications
Piperidine Carboxylic Acid Position
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride : The carboxylic acid at the 4-position (vs. 2-position) alters the molecule’s conformational flexibility. The pyridinyl substituent also introduces basicity, which may affect solubility and ionization at physiological pH .
Benzoyl vs. Sulfonyl Linkers
- 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid : The benzoyl group replaces the sulfonyl linker, creating a ketone bridge. This modification increases molecular weight (374.8 g/mol) and introduces a dimethylsulfamoyl group, which may enhance hydrogen-bonding capacity .
Biological Activity
1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid (CAS: 1008038-62-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₂ClNO₄S₂
- Molecular Weight : 309.79 g/mol
- IUPAC Name : 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid
- SMILES Notation : O=C(O)C1CCCCN1S(=O)(=O)C1=CC=C(Cl)S1
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated thiophenes and sulfonylating agents. The process yields a compound with potential for various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. A study reported that similar piperidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4 | M. tuberculosis |
| Compound B | 6.25 | E. coli |
| Compound C | 12.5 | S. aureus |
Anti-inflammatory Activity
The sulfonamide moiety in piperidine derivatives is associated with anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays using HaCaT cells (human keratinocyte cell line) have shown that certain derivatives possess low cytotoxicity, with selectivity indices (SI) indicating non-toxic profiles when compared to their antimicrobial efficacy .
| Compound | IC₅₀ (µM) | MIC (µg/mL) | SI |
|---|---|---|---|
| Compound D | >100 | 4 | >25 |
| Compound E | >50 | 6.25 | >8 |
Case Studies and Research Findings
- Antiviral Potential : A study highlighted the antiviral properties of similar compounds, demonstrating effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations . This suggests that this compound may also exhibit antiviral activity.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The results showed promising inhibition rates, indicating potential therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can inhibit cancer cell proliferation, with some compounds showing IC₅₀ values in the low micromolar range against various cancer cell lines .
Q & A
Q. What are the primary synthetic applications of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid in drug discovery?
This compound serves as a versatile building block for synthesizing bioactive molecules, including peptide analogs and peptidomimetics. Its sulfonyl-piperidine-carboxylic acid backbone allows for functionalization at multiple sites, enabling modifications to enhance binding affinity or metabolic stability. Methodologically, it is often coupled with amino acids or heterocycles via amide bond formation or nucleophilic substitution reactions .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Solubility is typically assessed using shake-flask methods in buffers (e.g., PBS at pH 7.4) or simulated biological fluids. Stability studies involve HPLC or LC-MS monitoring of degradation products under varying temperatures, pH levels, and oxidative conditions (e.g., hydrogen peroxide exposure). Evidence from structurally similar sulfonamide-piperidine derivatives suggests moderate aqueous solubility but susceptibility to hydrolysis under acidic conditions .
Q. What spectroscopic techniques are recommended for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying the sulfonyl-thiophene and piperidine moieties. Infrared (IR) spectroscopy can confirm functional groups like carboxylic acid (-COOH) and sulfonyl (-SO₂-) through characteristic absorption bands. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for scalability and purity?
Multi-step protocols often employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 5-chlorothiophene moiety. Critical steps include inert atmosphere handling (e.g., nitrogen/argon) to prevent oxidation and column chromatography for purification. Reaction yields can be improved using cesium carbonate as a base and tert-butyl alcohol as a solvent, as demonstrated in analogous piperidine-carboxylic acid syntheses .
Q. What strategies address contradictions in bioactivity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., buffer composition, cell lines). Researchers should:
Q. How does modifying the sulfonyl-thiophene group impact pharmacological properties?
Substituting the 5-chloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups alters electron density, affecting target binding. For example, replacing chlorine with fluorine may enhance metabolic stability but reduce solubility. Computational modeling (e.g., DFT for charge distribution) combined with SAR studies on related sulfonyl-piperidine derivatives can guide rational design .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
The flexible piperidine ring and polar carboxylic acid group complicate crystallization. Strategies include:
- Screening co-crystallization agents (e.g., L-proline derivatives).
- Using vapor diffusion with solvents like DMSO/water mixtures.
- Lowering temperature gradients during crystal growth .
Methodological Tables
Table 1. Key Physicochemical Properties of Analogous Compounds
| Compound | LogP | Solubility (mg/mL) | Stability (t₁/₂ in PBS) | Reference |
|---|---|---|---|---|
| 1-[(4-Chlorophenyl)sulfonyl]proline | 1.2 | 0.8 | 48 hours | |
| Piperidine-4-carboxylic acid derivative | 0.9 | 1.5 | 72 hours |
Table 2. Reaction Conditions for Sulfonyl-Piperidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-BuOH, 100°C | 65–78 | |
| 2 | HCl hydrolysis, 95°C | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
